molecular formula C15H18O6 B109302 Tutin CAS No. 2571-22-4

Tutin

Cat. No. B109302
CAS RN: 2571-22-4
M. Wt: 294.3 g/mol
InChI Key: CCAZWUJBLXKBAY-ULZPOIKGSA-N
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Description

Tutin is a tetracyclic organic molecule with nine chiral centers . It exists in nature in six species of the tutu plant (genus Coriara) that grows in New Zealand . It is extremely toxic .


Synthesis Analysis

Tutin and its fellow toxin coriamyrtin 1 were first described in 1901 . A model synthetic study of Tutin revealed that the desymmetrization of the 2-methyl-1,3-cyclopentanedione moiety via the DL-proline-mediated intramolecular aldol reaction of a pentanal derivative bearing an isopropenyl group and the five-membered ring at the 3- and 5-position, respectively, provided the desired cis-fused skeleton .


Molecular Structure Analysis

Tutin is a polyoxygenated polycyclic sesquiterpene from the picrotoxane family . The structure of tutin including absolute stereochemistry was confirmed by X-ray crystal analysis together with chemical and chiroptical means . Tutin has a highly strained skeleton, including two epoxide rings and a lactone, which is susceptible to various rearrangements .


Chemical Reactions Analysis

Tutin’s toxicity results from its ability to inhibit glycine receptors in spinal neurons . Glycine is an inhibitory neurotransmitter; when it is inhibited, individuals can exhibit hypersalivation, agitation, seizures, exhaustion, coma, and respiratory distress .


Physical And Chemical Properties Analysis

Tutin is a tetracyclic organic molecule with nine chiral centers . It exists in nature in six species of the tutu plant (genus Coriara) that grows in New Zealand . It is extremely toxic .

Scientific Research Applications

Neuropharmacological Effects

Tutin, a sesquiterpenoid from Coriaria ruscifolia, affects spinal glycine receptors, leading to inhibited glycinergic evoked currents and increased neuronal excitability. This mechanism may explain the toxic effects observed in humans and animals, characterized by seizures and convulsions (Fuentealba et al., 2007).

Molecular Structure and Toxicity

The molecular structure of tutin, identified as the convulsive poison in Coriaria species, was deduced from X-ray crystal structure analysis. This structural understanding is crucial for studying its toxicological effects (Craven, 1963).

Epilepsy Research

Tutin is a potent convulsant used to establish an animal model of status epilepticus. In rats, it induces behavioral seizures and electroencephalographic changes, providing a model for seizure and status epilepticus research (Zhou, Tang, & Zheng, 2006).

Neurological Studies

In rat hippocampal slices, tutin induced epileptiform discharges in CA1 pyramidal cells, offering insights into seizure mechanisms and potential applications in neurological studies (Zhou, Zheng, & Tang, 2004).

Plant Chemistry

Tutin is present in Echinophora tenuifolia L. ssp. sibthorpiana, with its essential oil composition analyzed for potential applications in various fields, including aromatherapy and natural product chemistry (Özcan, Akgül, & Chalchat, 2002).

Pest Control Research

Tutin's derivatives demonstrate significant effects on feeding behavior and neurotransmitter metabolism in insect larvae, highlighting its potential in developing novel pest control agents (Weiwei, Xiaoning, & Menglou, 2012).

Receptor Interactions

Tutin inhibits glycine receptors in a concentration-dependent manner, providing insights into receptor interactions and potential applications in studying inhibitory neurotransmission (Fuentealba et al., 2011).

Future Directions

Further mechanism studies found that N-methyl-D-aspartate (NMDA) receptors, gamma-aminobutyric acid (GABA) receptors, and voltage-and Ca2±activated K (BK) channels might be involved in related signaling pathways . This provides new ideas for epilepsy treatment and drug development .

properties

IUPAC Name

(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3/t6-,7+,8+,9+,10+,11-,13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAZWUJBLXKBAY-ULZPOIKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180400
Record name (+)-Tutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tutin

CAS RN

2571-22-4
Record name Coriaria lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2571-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tutin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tutin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2571-22-4
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Record name TUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B69P754702
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65,200
Citations
AJ Davy, GF Bishop, CSB Costa - Journal of Ecology, 2001 - JSTOR
… obscura PW Ball & Tutin) and S. procumbens Smith agg.(S. nitens PW Ball & Tutin, S. fragilis PW Ball & Tutin and S. dolichostachya Moss). It is possible that only three species (S. …
Number of citations: 230 www.jstor.org
…, T Nishihara, M Remis, CEG Tutin - American Journal of …, 2004 - Wiley Online Library
The objective of this paper is to collate information on western gorilla diet from six study sites throughout much of their current range, including preliminary information from two sites (Afi …
Number of citations: 288 onlinelibrary.wiley.com
TG Tutin - 1972 - books.google.com
The Flora Europaea, originally published between 1964 and 1980, explores the synthesis of all the national and regional Floras of Europe. It is based on a critical review of existing …
Number of citations: 209 books.google.com
TG Tutin - 1964 - books.google.com
Originally published between 1964 and 1980, this fourth volume is a revision of the seventh edition of Willis, with substantial amendments and additions. One distinct feature is an …
Number of citations: 484 books.google.com
AR Clapham, TG Tutin, DM Moore - 1990 - books.google.com
Originally published in paperback in 1990, this is the third edition of Flora of the British Isles. Its purpose was the accurate identification of all British plants, including a large number of …
Number of citations: 776 books.google.com
…, T Nishida, V Reynolds, Y Sugiyama, CEG Tutin… - Nature, 1999 - nature.com
As an increasing number of field studies of chimpanzees (Pan troglodytes) have achieved long-term status across Africa, differences in the behavioural repertoires described have …
Number of citations: 176 www.nature.com
…, EN Effa, MP Starkey, P Telfer, M Thibault, CEG Tutin… - Nature, 2003 - nature.com
Because rapidly expanding human populations have devastated gorilla (Gorilla gorilla) and common chimpanzee (Pan troglodytes) habitats in East and West Africa, the relatively intact …
Number of citations: 813 www.nature.com
WC McGrew, CEG Tutin, RW Wrangham - Behaviour, 2001 - brill.com
Cultural variation among chimpanzee communities or unit-groups at nine long-term study sites was charted through a systematic, collaborative procedure in which the directors of the …
Number of citations: 569 brill.com
CEG Tutin - Behavioral ecology and sociobiology, 1979 - Springer
The sexual behaviour of a chimpanzee community in the Gombe National Park, Tanzania, was studied intensively for 16 months. Additional information came from 15 years of …
Number of citations: 612 link.springer.com
WC McGrew, CEG Tutin - Man, 1978 - JSTOR
Can the concept of culture be applied validly to any of the natural behaviours exhibited by non-human primates? We compare aspects of social grooming shown by two separate …
Number of citations: 560 www.jstor.org

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